2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Pyridine-Based Compounds
Research into pyridine-based compounds has led to the synthesis of various heterocycles, including derivatives related to 2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol. These compounds are synthesized for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles from amino esters and phenylisothiocyanate in boiling ethanol showcases the versatility of pyridine derivatives in chemical synthesis (El-Kashef et al., 2010).
Protective Groups in Polymer Chemistry
2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid, facilitating the selective removal post-polymerization. This property is crucial for the development of polymers with specific functional groups, indicating the compound's utility in polymer synthesis and modification processes (Elladiou & Patrickios, 2012).
Metal Complexation and Coordination Chemistry
The compound and its derivatives have been explored for their ability to form complexes with metals such as copper(II) and cadmium(II). These complexes have potential applications in catalysis, environmental remediation, and the development of new materials with unique properties. The formation of Cu(II) complexes from Schiff base ligands derived from this compound demonstrates the compound's role in coordination chemistry (Keypour et al., 2015).
Antihypoxic and Antimicrobial Activities
Derivatives of this compound have been studied for their antihypoxic activity, providing insights into the development of new therapeutic agents. Additionally, the antimicrobial activities of synthesized compounds indicate potential applications in combating bacterial and fungal infections (Gein et al., 2015).
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-2-12(5-6-13)9-4-3-8(10)7-11-9/h3-4,7,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEIEGQLTCSZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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